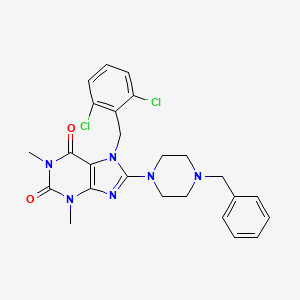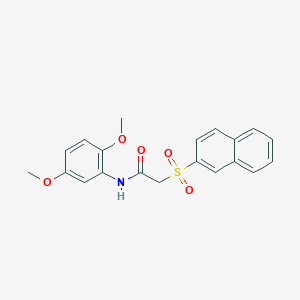![molecular formula C19H19N5O B4177583 5-(3,4-dimethylphenyl)-7-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4177583.png)
5-(3,4-dimethylphenyl)-7-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Descripción general
Descripción
5-(3,4-dimethylphenyl)-7-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. It is a tetrazolo-pyrimidine derivative that has a unique chemical structure and exhibits promising biological activities.
Mecanismo De Acción
The mechanism of action of 5-(3,4-dimethylphenyl)-7-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is not fully understood. However, it is believed to exert its biological activities through various pathways, including the inhibition of enzymes, modulation of cell signaling pathways, and interaction with cellular proteins. The compound has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. It has also been shown to modulate the expression of various genes involved in cell growth and differentiation, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
5-(3,4-dimethylphenyl)-7-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine exhibits various biochemical and physiological effects, depending on the target molecule and pathway. The compound has been shown to induce DNA damage and inhibit DNA repair, leading to the inhibition of cell proliferation and induction of apoptosis. It has also been shown to modulate the expression of various genes involved in inflammation and immune response, leading to the inhibition of inflammatory processes. Additionally, the compound has been shown to interact with various cellular proteins, leading to the modulation of cell signaling pathways and cellular functions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3,4-dimethylphenyl)-7-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has several advantages for lab experiments. It is a stable and well-characterized compound that can be synthesized in high yields and purity. It exhibits promising biological activities and can be tested against various cell lines and microorganisms. However, the compound has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetic properties. Additionally, the compound has not been extensively studied in vivo, and its toxicity profile and pharmacological properties are not fully understood.
Direcciones Futuras
5-(3,4-dimethylphenyl)-7-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has several potential future directions for research. One direction is to further investigate its mechanism of action and identify its target molecules and pathways. Another direction is to optimize its pharmacokinetic properties and improve its bioavailability and solubility. Additionally, the compound can be further evaluated for its potential applications in drug discovery and medicinal chemistry, including the development of novel anticancer, antifungal, and antibacterial agents. Furthermore, the compound can be studied for its potential applications in other fields, such as agriculture and environmental science.
Aplicaciones Científicas De Investigación
5-(3,4-dimethylphenyl)-7-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It exhibits a wide range of biological activities, including anticancer, antifungal, antibacterial, anti-inflammatory, and antiviral properties. The compound has been tested against various cancer cell lines, and it has shown promising results in inhibiting cell proliferation and inducing apoptosis. It has also been evaluated for its antifungal and antibacterial activities, and it has shown potential in inhibiting the growth of various pathogenic microorganisms. Additionally, the compound has been studied for its anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
5-(3,4-dimethylphenyl)-7-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-12-4-5-15(10-13(12)2)17-11-18(24-19(20-17)21-22-23-24)14-6-8-16(25-3)9-7-14/h4-11,18H,1-3H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGOWOCZFMNDQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(N3C(=NN=N3)N2)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethylphenyl)-7-(4-methoxyphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-A]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(4-biphenylyl)-2-oxoethyl]-5-bromo-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4177514.png)


![12-(3-hydroxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4177529.png)
![N-2-biphenylyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4177538.png)
![methyl 4-[(N-phenylglycyl)amino]benzoate](/img/structure/B4177546.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4177550.png)
![4-[(phenylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4177553.png)
![N-[6,6-dimethyl-2,4-dioxo-1-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methoxybenzamide](/img/structure/B4177563.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4177577.png)

![2-methyl-2-{[4-(methylthio)benzyl]amino}-1-propanol hydrochloride](/img/structure/B4177585.png)
![N-[4-acetyl-5-methyl-1-(4-methylphenyl)-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]pentanamide](/img/structure/B4177591.png)
